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Introduction
Chromoionophore I (ETH 5294) is a lipophilic, fluorescent dye that acts as a highly selective

proton (H+) chromoionophore.[1][2] Its fluorescence emission is dependent on its protonation

state, making it a valuable tool for pH measurements within hydrophobic environments such as

cellular membranes. When used in conjunction with specific ionophores, Chromoionophore I
can be employed for the indirect quantification of other ions, such as potassium (K+) and

calcium (Ca2+), by coupling their transport to the movement of protons.[1][3] This application

note provides a detailed experimental setup and protocols for the use of Chromoionophore I
in fluorescence microscopy for cellular and biomembrane studies.

Principle of Operation
Chromoionophore I is a highly basic dye molecule that exhibits a change in its fluorescence

properties upon protonation. In its deprotonated, neutral form, it has a low fluorescence

quantum yield. Upon binding a proton, it becomes positively charged and exhibits a significant

increase in fluorescence intensity at a different wavelength. This change in fluorescence can be

correlated to the pH of the surrounding microenvironment.

For the detection of other cations, Chromoionophore I is used in combination with a selective

ionophore (e.g., valinomycin for K+ or ETH 1001 for Ca2+). The ionophore facilitates the

transport of the target cation across a membrane, which is coupled to a counter-transport of
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protons to maintain charge neutrality. This alteration in the local proton concentration is then

detected by the change in the fluorescence of Chromoionophore I.

Quantitative Data
The following tables summarize the key quantitative parameters of Chromoionophore I.

Table 1: Physicochemical and Spectroscopic Properties of Chromoionophore I

Property Value Reference

Synonyms
ETH 5294, N-Octadecanoyl-

Nile Blue

Molecular Formula C₃₈H₅₃N₃O₂

Molecular Weight 583.85 g/mol

Excitation Wavelength (λex) ~614 nm (protonated form)

Emission Wavelength (λem) ~663 nm (protonated form)

Solubility
Oil-soluble, soluble in organic

solvents (e.g., DMSO, ethanol)

Table 2: Acidity Constant (pKa) of Chromoionophore I in Different Membrane Compositions

Membrane Composition pKa Reference

PVC with bis(2-

ethylhexyl)sebacate (DOS)
10.6

PVC with o-

nitrophenyloctylether (NPOE)
12.4

Table 3: Selectivity Coefficients (log Kpot) for Chromoionophore I-Based Optodes for Ca2+
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Interfering Ion log Kpot (Ca2+/Interferent) Reference

Mg2+ -4.17

K+ -2.4

Na+ -2.4

Li+ Data not available

Note: Selectivity coefficients are highly dependent on the specific composition of the sensor

membrane, including the ionophore and plasticizer used.

Experimental Protocols
Protocol 1: Preparation of Chromoionophore I Stock
Solution
Materials:

Chromoionophore I (solid)

Dimethyl sulfoxide (DMSO), anhydrous

Microcentrifuge tubes

Procedure:

Weigh out a precise amount of Chromoionophore I powder.

Dissolve the Chromoionophore I in anhydrous DMSO to prepare a stock solution of 1-10

mM.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution at -20°C, protected from light and moisture.
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Protocol 2: Live Cell Loading and Imaging of
Intracellular pH
Materials:

Cells cultured on glass-bottom dishes or coverslips

Chromoionophore I stock solution (1-10 mM in DMSO)

Physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS) or a custom imaging buffer,

pH 7.4)

Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)

Procedure:

Grow cells to the desired confluency on a suitable imaging substrate.

On the day of the experiment, prepare a working solution of Chromoionophore I by diluting

the stock solution in physiological buffer to a final concentration of 1-10 µM. The optimal

concentration may vary depending on the cell type and should be determined empirically.

Remove the cell culture medium and wash the cells once with the physiological buffer.

Incubate the cells with the Chromoionophore I working solution for 15-30 minutes at 37°C,

protected from light.

After incubation, wash the cells two to three times with the physiological buffer to remove

excess dye.

Add fresh physiological buffer to the cells.

Image the cells using a fluorescence microscope equipped with a filter set appropriate for the

excitation and emission wavelengths of Chromoionophore I (Ex: ~614 nm, Em: ~663 nm).

Acquire images to observe changes in fluorescence intensity, which correlate with changes

in intracellular pH.
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Protocol 3: Co-loading with Ionophores for Cation
Imaging (Example: Ca2+)
Materials:

Cells cultured on glass-bottom dishes or coverslips

Chromoionophore I stock solution (1-10 mM in DMSO)

Calcium Ionophore I (ETH 1001) stock solution (1-10 mM in DMSO)

Physiological buffer (pH 7.4)

Fluorescence microscope with appropriate filter sets

Procedure:

Prepare a co-loading solution containing both Chromoionophore I (final concentration 1-10

µM) and Calcium Ionophore I (final concentration 1-5 µM) in physiological buffer. The ratio of

chromoionophore to ionophore may need to be optimized.

Follow steps 3-7 from Protocol 2, using the co-loading solution instead of the

Chromoionophore I working solution.

Induce changes in intracellular Ca2+ concentration using appropriate stimuli (e.g., addition of

ATP or other agonists).

Acquire a time-lapse series of fluorescence images to monitor the dynamic changes in

Chromoionophore I fluorescence, which will indirectly report on the changes in intracellular

Ca2+ levels.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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